molecular formula C14H11BrN4O B8156171 5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole

5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole

Cat. No.: B8156171
M. Wt: 331.17 g/mol
InChI Key: DPDLXDFZPGCTFD-UHFFFAOYSA-N
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Description

5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound features a bromophenoxy group attached to a phenyl ring, which is further connected to a tetrazole ring. The presence of the bromophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.

    Attachment to the Phenyl Ring: The bromophenoxy intermediate is then reacted with a phenyl compound under suitable conditions to attach the bromophenoxy group to the phenyl ring.

    Formation of the Tetrazole Ring: The final step involves the cyclization of the phenyl compound with sodium azide and a suitable catalyst to form the tetrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and reduced forms.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions with other compounds, forming complex ring structures.

Common reagents used in these reactions include sodium azide, alkylating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological molecules, leading to changes in their activity. The tetrazole ring can also participate in various biochemical reactions, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-(3-((4-Bromophenoxy)methyl)phenyl)-1H-tetrazole include other tetrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:

    5-(4-Bromophenyl)-1H-tetrazole: A simpler tetrazole derivative with a bromophenyl group.

    5-(3-Phenoxyphenyl)-1H-tetrazole: A tetrazole derivative with a phenoxy group instead of a bromophenoxy group.

    5-(3-((4-Chlorophenoxy)methyl)phenyl)-1H-tetrazole: A tetrazole derivative with a chlorophenoxy group instead of a bromophenoxy group.

The uniqueness of this compound lies in its specific combination of the bromophenoxy group and the tetrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[3-[(4-bromophenoxy)methyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12-4-6-13(7-5-12)20-9-10-2-1-3-11(8-10)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDLXDFZPGCTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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